molecular formula C48H64N4O12 B1239887 N'-Acetyl-rifabutin

N'-Acetyl-rifabutin

Cat. No.: B1239887
M. Wt: 889 g/mol
InChI Key: YKNWRGUHSWCELA-KVFOHOALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Rifamycin (B1679328) Class of Chemical Compounds

N'-Acetyl-rifabutin belongs to the broader rifamycin class of antibiotics. The rifamycins (B7979662) are a group of ansamycin (B12435341) antibiotics, which can be synthesized naturally by the bacterium Amycolatopsis rifamycinica or created artificially through semi-synthetic methods. wikipedia.org These compounds are notable for their potent activity against mycobacteria, making them cornerstone treatments for infections like tuberculosis and leprosy. wikipedia.org

The mechanism of action for rifamycins involves the specific inhibition of bacterial DNA-dependent RNA polymerase, an enzyme essential for transcribing genetic information from DNA to RNA. wikipedia.orgpfizer.com By binding to the beta subunit of this enzyme, rifamycins effectively block RNA synthesis, leading to bacterial cell death. drugbank.com This mechanism is selective for the prokaryotic enzyme, with poor affinity for the mammalian equivalent, which is a key factor in its therapeutic use. wikipedia.org

The rifamycin group includes several well-known derivatives, such as rifampicin (B610482) (also known as rifampin) and rifabutin (B1679326). wikipedia.org Rifabutin itself is a semi-synthetic spiropiperidyl derivative of rifamycin S. google.comchemicalbook.com this compound is a direct chemical modification of rifabutin, placing it firmly within this lineage of important antibacterial compounds. ontosight.ai

Significance of this compound as a Chemical Derivative and Biological Entity in Research

The primary significance of this compound in a research context lies in its status as a chemical derivative. In medicinal chemistry, the modification of a known active compound (a "parent drug") is a common strategy to explore and potentially enhance its properties. The synthesis and evaluation of derivatives like this compound allow researchers to establish structure-activity relationships (SAR), which correlate specific structural changes with alterations in biological activity. nih.gov

As a biological entity, this compound is of interest for its antimicrobial potential. Research has shown that it, along with other rifabutin analogs, possesses potent activity against Mycobacterium tuberculosis. researchgate.netnih.gov In some studies, certain derivatives demonstrated higher in vitro activity than both rifabutin and rifampicin, particularly against strains with specific gene mutations that confer resistance. researchgate.net This makes this compound a valuable lead compound in the pursuit of new drugs to combat drug-resistant tuberculosis. researchgate.net

Overview of Key Academic Research Domains Pertaining to this compound

Academic research on this compound is concentrated in a few key, interrelated domains:

Biophysical and Drug-Membrane Interaction Studies: A significant area of research focuses on the biophysical interactions between this compound and cell membranes. researchgate.netnih.gov These studies often use model membranes, such as liposomes, to mimic the characteristics of human and bacterial cell walls. The goal is to understand the compound's lipophilicity (its ability to dissolve in fats and lipids), how it partitions into membranes, and its effect on membrane biophysical properties. researchgate.netnih.gov This information is a critical molecular descriptor for predicting a compound's bioavailability. researchgate.net Studies have revealed a strong interaction between this compound and membrane models, with a notably higher affinity for negatively charged membranes that mimic bacterial cells, suggesting a degree of selectivity. researchgate.netnih.gov

Table 1: Research on this compound's Interaction with Model Membranes
Membrane ModelPurposeKey FindingsResearch Techniques Used
DMPC (Dimyristoyl-sn-glycero-phosphocholine) LiposomesMimics the neutral charge of human cell membranes. researchgate.netnih.govDemonstrated interaction with the compound. researchgate.netnih.govSpectroscopy, Fluorescence Quenching, Dynamic Light Scattering (DLS), Steady-State Anisotropy. researchgate.netnih.gov
DMPG (1,2-dimyristoyl-sn-glycero-3-phosphoglycerol) LiposomesMimics the negative charge of bacterial cell membranes. researchgate.netnih.govShowed higher partition and more pronounced changes in biophysical parameters compared to DMPC, suggesting greater affinity for bacterial membranes. researchgate.netnih.gov

Synthesis and Biological Evaluation: This research involves the chemical synthesis of this compound and related analogs. researchgate.netnih.gov The primary objective is to produce a series of novel rifamycin derivatives that can be evaluated for their biological activity. nih.gov This allows for a systematic investigation of the structure-activity relationship (SAR), providing insights into how different chemical groups attached to the core rifabutin structure influence its effectiveness against bacteria like Mycobacterium tuberculosis and Staphylococcus aureus. nih.govresearchgate.net

Properties

Molecular Formula

C48H64N4O12

Molecular Weight

889 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23,32-trioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25,29-octaene-28,4'-piperidine]-13-yl] acetate

InChI

InChI=1S/C48H64N4O12/c1-23(2)22-51-19-17-48(18-20-51)50-36-33-34-41(57)29(8)44-35(33)45(59)47(11,64-44)62-21-16-32(61-12)26(5)43(63-31(10)54)28(7)40(56)27(6)39(55)24(3)14-13-15-25(4)46(60)49-37(42(34)58)38(36)52(48)30(9)53/h13-16,21,23-24,26-28,32,39-40,43,55-57H,17-20,22H2,1-12H3,(H,49,60)/b14-13+,21-16+,25-15-/t24-,26+,27+,28+,32-,39-,40+,43+,47-/m0/s1

InChI Key

YKNWRGUHSWCELA-KVFOHOALSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=NC4(N3C(=O)C)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)[C@](O6)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)/C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=NC4(N3C(=O)C)CCN(CC4)CC(C)C)C5=C(C2=O)C(=C(C6=C5C(=O)C(O6)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)C

Synonyms

N'-acetylrifabutin
N-acetyl-rifabutin

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Acetyl Rifabutin

Synthetic Pathways for N'-Acetylation of Rifabutin (B1679326)

The synthesis of N'-Acetyl-rifabutin from its parent compound, rifabutin, involves a targeted chemical reaction known as N'-acetylation.

The N'-acetylation of rifabutin is typically achieved using acetyl chloride as the acetylating agent in the presence of a base and an appropriate solvent. A common procedure involves dissolving rifabutin in a solvent like tetrahydrofuran (B95107). google.com A base, such as triethylamine (B128534), is then added to the solution at a reduced temperature, often around 0°C, with continuous stirring. google.com Following this, a solution of acetyl chloride in the same solvent is introduced dropwise to the reaction mixture. google.com The reaction is then allowed to proceed, gradually reaching room temperature. google.com The use of analytical grade reagents and solvents is standard practice to ensure the purity of the final product. google.com

Table 1: Reagents and Conditions for N'-Acetylation of Rifabutin

Parameter Details Source
Starting MaterialRifabutin google.com
Acetylating AgentAcetyl chloride google.com
BaseTriethylamine google.com
SolventTetrahydrofuran google.com
Initial Temperature0°C google.com
Reaction TimeApproximately 5 minutes google.com

This table summarizes the typical reagents and conditions used in the synthesis of this compound.

Optimizing the synthesis of this compound focuses on maximizing the yield and ensuring the purity of the product. The reaction is monitored for completion, which can be rapid, sometimes occurring within five minutes. google.com Upon completion, the solvent is removed, often under a stream of nitrogen gas. google.com The resulting residue is then dissolved in a suitable solvent like ethyl acetate (B1210297), filtered, and evaporated to dryness using a rotary evaporator under high vacuum. google.com This process yields this compound as a solid. google.com

Purification of rifabutin derivatives, in general, can be achieved through chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method. google.com This can be performed at normal atmospheric pressure or under nitrogen pressure (flash chromatography). google.com For certain derivatives, preparative thin-layer chromatography on silica gel plates is also utilized. google.com In some instances, reversed-phase silica has been used for purification. google.com

The efficiency of the synthesis is evaluated by its yield. In one documented synthesis, this compound was obtained as an orange-colored solid with a high yield of 95%. google.com

The purity and homogeneity of the synthesized compound are critical and are often assessed using chromatographic methods. The term "chromatographic homogeneous" indicates that the product appears as a single spot or peak in chromatographic analysis, suggesting a high degree of purity. google.com Stability-indicating liquid chromatography (LC) methods have been developed to determine the purity of rifabutin and to separate it from its degradation products. internationalscholarsjournals.comacademicjournals.org These methods typically use a C-18 column and a mobile phase consisting of a buffer (like ammonium (B1175870) acetate) and an organic solvent (like acetonitrile). internationalscholarsjournals.comacademicjournals.org Detection is commonly performed using a UV detector at a specific wavelength, such as 275 nm. internationalscholarsjournals.com

Derivatization Strategies and Analogue Synthesis Incorporating N'-Acetyl Moieties

The synthesis of derivatives and analogues of rifabutin, including those with N'-acetyl groups, is a key strategy in medicinal chemistry to explore structure-activity relationships.

The chemical structure of rifabutin offers several sites for modification. Selective functionalization allows chemists to target specific parts of the molecule to create new derivatives. This can involve acylation of amine groups to produce compounds with various substituents. google.com The goal of such modifications is often to optimize the therapeutic activity of the parent compound. google.com Studies have been conducted on the synthesis and activity of rifabutin analogs with a focus on the N-functionalization of the piperidine (B6355638) ring. nih.gov

The synthesis of analogues of this compound is crucial for understanding how different chemical groups affect the compound's biological activity. By systematically altering the structure, researchers can probe the structure-activity relationships (SAR). nih.govfrontiersin.orgnih.govnih.gov For instance, this compound and another analogue, N'-butanoyl-rifabutin, have been synthesized to study their influence on the biophysical properties of lipid membranes. nih.govacs.org These studies help to establish a connection between the chemical structure of the compounds and their effects on biological membranes, which can be valuable for the development of new drugs. nih.gov The synthesis of a variety of analogues allows for a comprehensive exploration of the chemical space around the parent molecule. frontiersin.org

Characterization of Synthetic Intermediates and Final Compounds

The characterization of synthetic products like this compound and any associated intermediates is crucial to confirm their identity, purity, and chemical structure. nih.govamericanpharmaceuticalreview.com This process relies on a combination of modern analytical techniques, with spectroscopic and spectrometric methods being central to the structural elucidation.

Spectroscopic and Spectrometric Confirmation of Chemical Structure

The confirmation of the chemical structure of this compound is achieved through various analytical methods that provide detailed information about its molecular framework and functional groups. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. google.comnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed structure of rifamycin (B1679328) derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra are used to assign the chemical shifts of the atoms within the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are employed to establish connectivity between protons, helping to map out the complex spin systems within the molecule. researchgate.net The acetylation at the N'-position results in characteristic shifts in the NMR spectrum when compared to the parent rifabutin molecule, confirming the successful chemical transformation. Detailed spectral data for a closely related acetylated derivative provides insight into the types of signals observed. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the exact mass of the synthesized compound, thereby confirming its molecular formula. For this compound (C₄₈H₆₄N₄O₁₂), the expected molecular weight is a key confirmation parameter. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is a definitive piece of evidence for the compound's identity. google.com

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands that confirm its structure. For instance, a key vibration corresponding to the chromophore of the rifamycin structure is observed. google.com

The table below summarizes the key spectroscopic and spectrometric data used for the structural confirmation of this compound.

Technique Parameter Observation for this compound Reference
Mass Spectrometry (MS) Exact Mass (m/z)C₄₆H₆₄N₄O₁₂; A value corresponding to (M-O) was obtained at 848.45779. google.com
Infrared (IR) Spectroscopy Chromophore Vibration768 cm⁻¹ google.com
¹H and ¹³C NMR Chemical Shifts & CorrelationsThe spectra for rifabutin derivatives are fully assigned using 2D homo- and heteronuclear correlation NMR. researchgate.net

Table 1: Spectroscopic and Spectrometric Data for this compound

Biophysical Investigations of N Acetyl Rifabutin Interactions with Biomimetic Systems

Interaction with Artificial and Mimetic Membrane Models.nih.govacs.orgcienciavitae.ptacs.orgresearchgate.net

The interaction of N'-Acetyl-rifabutin with artificial and mimetic membrane models has been systematically studied to understand its behavior at the lipid bilayer interface. nih.gov These models, ranging from simple lipid bilayers to more complex multilamellar vesicles, serve as simplified and controllable platforms to dissect the intricate interactions between the drug and the primary barrier of cells. nih.gov

Lipid Bilayers and Multilamellar Vesicles (MLVs) Composition Studies.nih.govacs.orgacs.org

Researchers have employed multilamellar vesicles (MLVs) of varying lipid compositions to model both human and bacterial cell membranes. nih.gov For instance, liposomes composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC) are often used to mimic the neutral charge of human cell membranes. nih.govnih.gov In contrast, MLVs made of 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) are utilized to represent the negatively charged surface of bacterial membranes. nih.govnih.gov Another model for bacterial membranes involves a mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) and 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG). nih.gov The interaction of this compound with these models is often assessed under physiological conditions to ensure the relevance of the findings. nih.gov Studies have also utilized liposomes with different compositions, such as those containing cholesterol, to evaluate the influence of membrane complexity and physical state on drug-membrane interactions. researchgate.net

Monolayer and Solid-Supported Bilayer (SLB) Models.cienciavitae.pt

Beyond vesicle models, two-dimensional Langmuir monolayers and solid-supported lipid bilayers (SLBs) have been instrumental in providing detailed molecular-level information. nih.govacs.org Langmuir monolayers, formed at the air-water interface, allow for the precise control of the lateral packing density of lipids, enabling the study of how this compound influences membrane phase behavior. nih.gov Solid-supported bilayers, on the other hand, provide a more stable platform that is amenable to surface-sensitive techniques like atomic force microscopy, offering insights into the structural perturbations induced by the drug. acs.orgopensciencepublications.com These models, often composed of lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), are used as representative models of natural membranes. nih.govacs.org

Comparative Analysis of Interactions with Bacterial versus Eukaryotic Membrane Models.nih.govacs.orgcienciavitae.ptacs.org

A key focus of the research has been the comparative analysis of this compound's interaction with models mimicking bacterial versus eukaryotic membranes. nih.govnih.gov The rationale behind this is to understand the selectivity of the drug, a crucial factor for its therapeutic efficacy and potential side effects. researchgate.netnih.gov Studies consistently show that this compound exhibits a stronger interaction with and a higher affinity for negatively charged membrane models, which are representative of bacterial membranes. nih.govresearchgate.net This preferential interaction is evidenced by a greater partition into these membranes and more significant alterations in their biophysical properties. nih.gov Techniques such as small and wide-angle X-ray scattering (SAXS and WAXS) have been employed to probe the structural changes in the lipid bilayers of these different models upon interaction with the drug. nih.gov The results from these comparative studies are vital for understanding the molecular mechanisms that could contribute to the drug's antibiotic activity and its toxic effects. nih.gov

Molecular Mechanisms of Membrane Partitioning and Intramembrane Localization

Understanding how a drug partitions into and localizes within a cell membrane is fundamental to elucidating its mechanism of action. For this compound, spectroscopic and biophysical techniques have been pivotal in determining its distribution preferences and its precise location within the lipid bilayer.

Determination of Partition Coefficients and Distribution Preferences.nih.govacs.org

The lipophilicity of this compound, a key determinant of its ability to cross cell membranes, has been quantified by determining its partition coefficient (Kp). nih.gov This coefficient measures the equilibrium distribution of the drug between the lipid membrane and the surrounding aqueous phase. acs.org Spectroscopic methods, particularly derivative spectrophotometry, have been employed to calculate the Kp in various liposome (B1194612) models. nih.govnih.gov

These studies have revealed that this compound has a significant affinity for lipid membranes, readily partitioning from the aqueous environment into the lipid phase. researchgate.net Notably, the partitioning is dependent on the lipid composition of the membrane. A higher partition coefficient has been observed for negatively charged membrane models (mimicking bacterial membranes) compared to neutral models (mimicking human membranes), indicating a preferential interaction with bacterial-like membranes. nih.govresearchgate.net

Membrane ModelPartition Coefficient (log Kp)Reference
DMPC (Human Mimic)Not explicitly stated, but lower than DMPG nih.gov
DMPG (Bacterial Mimic)Higher than DMPC nih.gov

This table is illustrative and highlights the comparative nature of the findings. Specific numerical values for this compound were not available in the provided search results.

Depth-Dependent Localization Studies Using Fluorescent Probes.nih.govacs.orgcienciavitae.pt

To pinpoint the location of this compound within the membrane, fluorescence quenching studies using probes positioned at different depths of the lipid bilayer are employed. acs.orgnih.gov These fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivatives, reside at specific locations within the membrane's hydrophobic core or at the lipid-water interface. acs.org By observing the quenching of these probes' fluorescence by this compound, researchers can infer the drug's proximity to each probe and thus its depth of penetration into the membrane. acs.org

Fluorescence quenching and lifetime measurements have indicated a deep interaction between this compound and the membrane models. researchgate.net The results suggest that the drug does not merely adsorb to the surface but penetrates into the lipid bilayer. nih.govresearchgate.net Studies utilizing Langmuir monolayers combined with techniques like Brewster angle microscopy (BAM) and polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS) have provided further evidence for strong interactions with the polar head groups of the phospholipids. nih.gov This suggests that this compound localizes within the interfacial region of the membrane, interacting with both the hydrophilic head groups and the upper portion of the hydrophobic acyl chains.

Fluorescent ProbeMembrane LocationInteraction with this compoundReference
DPHDeep hydrophobic coreQuenching observed, indicating proximity acs.org
TMA-DPHInterfacial regionQuenching observed, indicating proximity acs.org
(2-carboxyethyl)-1,6-diphenyl-1,3,5-hexatrieneNot specifiedUsed in localization studies nih.gov

This table illustrates the types of probes used and the nature of the findings. The specific degree of quenching for this compound was not detailed in the search results.

Fluorescence Quenching and Lifetime Measurements

Fluorescence quenching studies have been instrumental in determining the location of this compound (RFB2) within model membranes. researchgate.netnih.gov These studies were conducted using liposomes composed of dimyristoyl-sn-glycero-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG) as mimics for human and bacterial cell membranes, respectively. researchgate.netnih.gov By labeling these liposomes with fluorescent probes, researchers can track the interaction and specific placement of RFB2 within the lipid bilayer. researchgate.netnih.gov

The extent of fluorescence quenching provides information on the proximity of the drug to the fluorescent probe. acs.org This is quantified by the Stern-Volmer constant (KSV), where higher values indicate greater quenching and closer proximity. acs.org The efficiency of this quenching is determined by the bimolecular quenching constant (Kq). acs.org

In studies involving the parent compound, rifabutin (B1679326), in Mycobacterium smegmatis (Msm) membrane models, it was observed that the drug was located in both the head group/interfacial and hydrophobic acyl chain regions of the outer membrane, with a higher quenching efficiency in the head group region. acs.org However, in the inner membrane, rifabutin was exclusively found in the interfacial head region. acs.org These findings, while not specific to this compound, provide a framework for understanding how ansamycin (B12435341) derivatives interact with different membrane environments. acs.org

Fluorescence lifetime measurements complement steady-state quenching data by distinguishing between static and dynamic quenching mechanisms, further refining the understanding of the drug-membrane interaction. researchgate.net

Influence on Membrane Structural and Dynamic Properties

Effects on Membrane Fluidity and Microviscosity (e.g., Dynamic Light Scattering, Steady-State Anisotropy)

The interaction of this compound with membrane models leads to significant changes in their biophysical properties, including fluidity and microviscosity. researchgate.netnih.gov Techniques such as dynamic light scattering (DLS) and steady-state fluorescence anisotropy have been employed to evaluate these effects. researchgate.netnih.gov

Steady-state anisotropy measurements provide insights into the microviscosity of the membrane. researchgate.netacs.org Studies on the parent compound, rifabutin, have shown that it can increase membrane microviscosity (decrease fluidity) in the hydrophobic acyl chain region of the outer membrane of M. smegmatis at physiologically relevant temperatures. acs.org In contrast, it caused a decrease in fluidity in both the head group/interfacial and hydrophobic acyl chain regions of the mycomembrane. acs.org These alterations in membrane fluidity are thought to be linked to the modulation of membrane lateral organization. acs.org

Research on this compound has revealed a strong interaction with both DMPC and DMPG membrane models, leading to pronounced changes in their biophysical parameters. researchgate.netnih.gov The greater effect observed in the negatively charged DMPG model suggests a higher affinity of this compound for bacterial-like membranes. researchgate.netnih.gov

Impact on Lipid Domain Organization and Clustering Within Bilayers

The interaction of rifamycin (B1679328) derivatives with lipid bilayers can influence the lateral organization and domain formation within the membrane. While direct studies on this compound's effect on lipid domain organization are limited, research on the parent compound, rifabutin, provides valuable insights.

Structural Insights from Synchrotron X-ray Scattering (SAXS and WAXS)

Synchrotron X-ray scattering techniques, including small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS), have provided detailed structural information on the interaction of this compound with lipid bilayers. nih.govsigmaaldrich.com These methods are powerful for studying the effect of drugs on the structure of aqueous lipid dispersions. nih.gov

Studies have been conducted on multilamellar vesicles (MLVs) composed of DMPC to model human cell membranes, and DMPG as well as a mixture of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) and 1,2-dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DPPG) to mimic bacterial cell membranes. nih.gov The use of SAXS and WAXS in these investigations helps to understand the molecular mechanisms of drug delivery through membranes and the effect of these compounds on the organization of membrane lipids, which is related to their efficacy and potential toxicity. nih.gov These techniques have also been applied to study the interaction of this compound with membrane models of the pulmonary surfactant, specifically those composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). nih.gov

Role in Biophysical Impairment of Pulmonary Surfactant Lipid Monolayers (Non-Clinical)

This compound has been studied for its interactions with pulmonary surfactant (PS) models, which is crucial for understanding its potential effects at the lung interface. researchgate.netnih.gov These non-clinical studies utilize biophysical techniques to investigate the drug's impact on the properties of PS lipid monolayers. nih.govresearchgate.netnih.gov

Research has shown that high quantities of mycolic acids, components of the Mycobacterium tuberculosis cell wall, can cause significant changes in the biophysical properties of PS, leading to a decrease in the order of the lipid monolayer. researchgate.netnih.gov Interestingly, both rifabutin and this compound have been found to interact with the PS monolayer. researchgate.netnih.gov In the presence of high amounts of mycolic acids, these compounds can improve the packing of phospholipids, thereby increasing the order of the surfactant lipid monolayer. researchgate.netnih.gov This suggests a potential protective effect of this compound against the biophysical impairment of PS monolayers induced by mycolic acids. researchgate.netnih.gov

The interactions of this compound with two-dimensional (Langmuir monolayers) and three-dimensional (large unilamellar and multilamellar vesicles) membrane models of the PS, primarily composed of DPPC, have been systematically compared. nih.gov These studies provide detailed information at a molecular level, indicating strong interactions between this compound and the polar head groups of the PS phospholipids. nih.gov

Enzymatic Biotransformation and Metabolic Pathway Studies of Rifabutin Leading to N Acetyl Rifabutin Non Clinical Context

Identification of Enzymes Catalyzing Acetylation of Rifabutin (B1679326)

Scientific evidence from in vitro studies points towards deacetylation as the principal metabolic reaction for rifabutin, not acetylation. The main metabolite identified in human liver slices and microsomes is the 25-deacetylated derivative. nih.gov The enzymes responsible for this biotransformation have been identified as B-esterases. nih.gov Specifically, microsomal cholinesterase has been shown to catalyze the deacetylation of rifabutin. nih.gov Further research has more precisely identified human arylacetamide deacetylase (AADAC) as the enzyme responsible for the deacetylation of rifamycins (B7979662), including rifabutin. nih.gov This reaction is independent of NADPH and is not inhibited by P-450 inhibitors, confirming its catalysis by esterases rather than cytochrome P450 enzymes. nih.gov

The formation of N'-Acetyl-rifabutin from rifabutin via acetyltransferase activity is hypothetical, as this is not a recognized metabolic pathway. The enzymatic process observed is the reverse: a deacetylation reaction catalyzed by deacetylases like AADAC. nih.gov Acetyltransferases are enzymes that catalyze the transfer of an acetyl group, but in the context of rifabutin metabolism, their role has not been identified for the formation of an N-acetylated product.

Role of this compound as a Metabolite of Rifabutin

The formation of the 25-O-desacetyl metabolite of rifabutin does not proceed from an this compound precursor. Instead, 25-O-desacetyl-rifabutin is formed directly from the parent compound, rifabutin, through a deacetylation reaction. nih.govnih.gov This hydrolytic process is a key initial step in the metabolic cascade of rifabutin.

Following the initial deacetylation, both the parent drug rifabutin and its main metabolite, 25-O-desacetyl-rifabutin, undergo further biotransformation. The enzyme systems involved are multifaceted:

Cholinesterase / Arylacetamide Deacetylase (AADAC): These enzymes are responsible for the initial conversion of rifabutin to 25-O-desacetyl-rifabutin. nih.govnih.gov

Cytochrome P450 (CYP) Enzymes: The CYP3A4 isoenzyme is the major enzyme responsible for the oxidative metabolism of rifabutin. nih.govnih.gov It catalyzes the formation of metabolites such as 27-O-demethylrifabutin and various hydroxy-rifabutins. nih.gov Furthermore, CYP3A4 is also responsible for the subsequent metabolism of the 25-O-desacetyl-rifabutin metabolite into other products. nih.gov

In Vitro Kinetic Studies of Metabolic Reactions (e.g., Km, Vmax from Microsomal Preparations)

In vitro kinetic studies using human liver and enterocyte microsomes have quantified the parameters for the key metabolic reactions of rifabutin. For the CYP-mediated oxidative metabolism, the apparent Michaelis-Menten constant (Km) was approximately 10 to 12 µmol/L, with a maximal velocity (Vmax) of about 100 pmol/min/mg of protein. nih.gov The deacetylation reaction, catalyzed by microsomal cholinesterase, exhibited a Km of approximately 16 to 20 µmol/L and a Vmax ranging from 50 to 100 pmol/min/mg of protein. nih.gov These values were found to be similar in both liver and enterocyte microsomes. nih.gov

Interactive Data Table: In Vitro Kinetic Parameters of Rifabutin Metabolism

Metabolic PathwayEnzyme SystemKm (µmol/L)Vmax (pmol/min/mg protein)Source
Oxidative MetabolismCytochrome P450 (CYP-mediated)~10 - 12~100 nih.gov
DeacetylationMicrosomal Cholinesterase~16 - 20~50 - 100 nih.gov

Comparative Metabolic Profiles with Parent Rifamycins in Model Systems

When compared to its parent compound, rifampin, rifabutin exhibits notable differences in its metabolic profile.

Rate of Metabolism: Both rifabutin and rifampin are deacetylated to their respective 25-desacetyl derivatives as their main metabolites. nih.gov However, in human liver microsomes, rifabutin is metabolized 3 to 6 times faster than rifampin. nih.gov

Enzyme Induction: Rifamycins are known inducers of drug-metabolizing enzymes, particularly CYP3A4. researchgate.net Rifampin is a significantly more potent inducer of the CYP enzyme system than rifabutin. researchgate.netfrontiersin.org The relative potency of CYP3A induction is generally ranked as rifampin > rifapentine (B610483) > rifabutin. researchgate.net

Metabolite Activity: For both drugs, the 25-deacetylated metabolites show a lesser ability to transactivate CYP3A4 compared to the parent compounds. nih.gov

Structure Activity Relationship Sar Investigations of N Acetyl Rifabutin and Analogues

Elucidating the Influence of the N'-Acetyl Moiety on Molecular Interactions

The introduction of an acetyl group at the N'-position of rifabutin's piperazine (B1678402) ring fundamentally changes its chemical nature. This acetylation neutralizes the basicity of the nitrogen atom, which in turn alters the molecule's polarity, hydrogen bonding capabilities, and steric profile. A study focusing on the influence of rifabutin (B1679326) and its N'-acetyl analogue on lipid membranes highlighted that these structural differences lead to varied biophysical interactions with membrane models. nih.govup.pt These molecular changes are critical as they dictate the compound's interactions with biological targets and its ability to permeate cell membranes. researchgate.netnih.gov

Impact of Acetylation on Binding to Bacterial RNA Polymerase (RNAP)

The primary antibacterial action of rifamycins (B7979662) stems from their ability to inhibit bacterial DNA-dependent RNA polymerase (RNAP), a vital enzyme in transcription. patsnap.comnih.govnih.gov The binding occurs within a specific pocket on the β-subunit of the RNAP, physically obstructing the path of the elongating RNA transcript beyond a length of 2-3 nucleotides. embopress.orgresearchgate.netasm.org

In vitro biochemical assays are essential for quantifying the inhibitory effect of rifamycin (B1679328) analogues on bacterial RNAP. These assays directly measure the synthesis of RNA and allow for the determination of key parameters like the 50% inhibitory concentration (IC50). A study reported that this compound demonstrated an activity profile similar to that of the parent rifabutin against Mycobacterium avium. google.com Another study investigating rifabutin analogues against various Mycobacterium tuberculosis strains, including those resistant to rifampicin (B610482), found that this compound was particularly effective against strains with mutations in codons 516, 522, and 531 of the rpoB gene, which encodes the RNAP β-subunit. nih.gov This suggests that the N'-acetyl modification can be beneficial in overcoming certain forms of resistance.

Table 1: Comparative in vitro activity of Rifabutin and this compound against select Mycobacterial Strains

CompoundTarget Organism/StrainFinding
This compoundMycobacterium avium 1581Presented an activity similar to Rifabutin. google.com
This compoundM. tuberculosis (Ser531Leu mutant)Showed significant decrease in tubercle bacilli burden in vivo. nih.gov
This compoundM. tuberculosis (rpoB codon 516, 522 mutants)Exhibited notable activity against these rifampicin-resistant strains. nih.gov

Structure-Dependent Effects on Drug-Membrane Interactions

A drug's ability to cross the bacterial cell wall and membrane is crucial for its efficacy. The physicochemical changes induced by N'-acetylation, particularly the increase in lipophilicity, directly impact these interactions. Biophysical studies using model membranes have been conducted to explore this. researchgate.netnih.govaminer.org Research using techniques like small and wide-angle X-ray scattering (SAXS and WAXS) on membrane models showed that this compound interacts with and affects the organization of lipid bilayers. nih.gov A detailed study revealed that this compound has a strong interaction with membrane models, and its higher partition into negatively charged membranes suggests a greater affinity for bacterial membranes over human ones. nih.gov This preferential interaction is a key factor in its bioavailability and potential as an effective drug. researchgate.net

Rational Design Principles for Novel Rifamycin Analogues Based on this compound Insights

The knowledge gained from studying this compound and other analogues provides a solid foundation for the rational design of new, improved rifamycins. nih.govwhiterose.ac.uk The SAR findings emphasize several key principles:

Targeting Resistance: Modifications to the rifamycin ansa-chain can be strategically implemented to block the action of resistance enzymes like ADP-ribosyltransferases. researchgate.net

Modulating Physicochemical Properties: Altering the substituent at the N'-position of the piperazine ring, as seen with the acetyl group, is a valid strategy to fine-tune lipophilicity and membrane interaction profiles. nih.gov

Overcoming Target-Based Resistance: The fact that this compound shows efficacy against certain rpoB mutants suggests that specific modifications can help overcome target-based resistance. nih.gov

Preserving Core Activity: Any new design must preserve the essential pharmacophore responsible for binding to RNAP. The success of this compound shows that modifications at the periphery of the molecule can be made without abolishing its core inhibitory function. google.com

By integrating these principles, medicinal chemists can continue to develop novel rifamycin derivatives with enhanced potency, a broader spectrum of activity, and the ability to circumvent prevalent resistance mechanisms.

Theoretical and Computational Investigations of N Acetyl Rifabutin

Molecular Docking Studies of N'-Acetyl-rifabutin with Biological Targets (e.g., Bacterial RNAP, Membrane Components)

Molecular docking simulations are crucial in predicting the binding affinity and interaction patterns of ligands with their biological targets. In the context of this compound, these studies have been instrumental in understanding its potential as an antimicrobial agent.

Interaction with Bacterial RNA Polymerase (RNAP):

Rifamycins (B7979662), the class of antibiotics to which this compound belongs, are known to inhibit bacterial DNA-dependent RNA polymerase (RNAP), a key enzyme in bacterial transcription. nih.govresearchgate.net This inhibition prevents the extension of RNA chains beyond a few nucleotides, ultimately leading to bacterial cell death. nih.gov Molecular docking studies on rifamycin (B1679328) derivatives have been performed to investigate their binding modes within the RNAP binding pocket. ucl.ac.uknih.gov These studies help in understanding the structure-activity relationships and designing new analogs with improved potency. nih.govubc.ca For instance, modifications at the C-3 position of the rifamycin core with substituents that can form hydrogen bonds or sterically lock the conformation have been shown to enhance antibacterial activity. ubc.ca

While specific docking data for this compound with bacterial RNAP is not extensively detailed in the provided results, the general mechanism of rifamycins suggests that the N'-acetyl group would influence the binding affinity and conformational stability of the drug within the RNAP binding site. Docking studies of similar rifamycin analogs can provide insights into the potential interactions of this compound. For example, docking studies of rifampicin (B610482) derivatives with M. tuberculosis RNAP have been conducted to evaluate their binding energies and interactions with key amino acid residues. mdpi.com

Interaction with Membrane Components:

The interaction of this compound with cell membranes is a critical aspect of its biological activity, influencing its uptake and potential toxicity. Studies have utilized membrane models to investigate these interactions. researchgate.netnih.govnih.gov

Biophysical studies on a novel antimycobacterial compound, referred to as RFB2 (this compound), have explored its interaction with membrane models of varying lipid compositions and surface charges. researchgate.netnih.gov These models, such as liposomes made of dimyristoyl-sn-glycero-phosphocholine (DMPC) and 1,2-dimyristoyl-sn-glycero-3-phosphoglycerol (DMPG), mimic human and bacterial cell membranes, respectively. researchgate.netnih.gov The results indicate a strong interaction between this compound and these membrane models, with a higher affinity for the negatively charged bacterial membrane model. researchgate.netnih.gov This preferential interaction is a promising attribute for a potential antibacterial drug.

Small and wide-angle X-ray scattering (SAXS and WAXS) studies have also been employed to understand the effect of this compound on the organization of lipids in membrane models. nih.gov These studies provide insights into the molecular mechanisms of drug delivery through cell membranes and the impact of the compound on membrane structure, which is linked to its efficacy and potential toxicity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interfacial Behavior in Membranes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into conformational changes and interactions over time.

Conformational Analysis:

The conformation of rifamycins is crucial for their biological activity. ubc.caresearchgate.net The ansa chain of the rifamycin structure exhibits flexibility, particularly at the amide attachment point and surrounding bonds. ubc.ca Molecular modeling studies have revealed different conformations, often described as "open" and "closed," which can be influenced by the solvent and crystallization conditions. researchgate.net The specific conformation adopted by the molecule affects the spatial arrangement of the pharmacophore, the key functional groups responsible for activity. psu.edu While specific MD simulations for the conformational analysis of isolated this compound are not detailed, the principles derived from studies on related rifamycins are applicable.

Interfacial Behavior in Membranes:

MD simulations have been used to investigate the behavior of rifabutin (B1679326) and its analogs at the membrane interface. acs.orgnih.gov All-atom MD simulations of rifabutin with model mycobacterial inner and outer membranes have shown that the drug's localization varies depending on the membrane composition. acs.orgnih.gov In the inner membrane, rifabutin is found predominantly in the interfacial lipid headgroup region. acs.orgnih.gov In contrast, within the outer membrane (mycomembrane), it shows a more uniform distribution between the interfacial region and the hydrophobic acyl chain regions. acs.org These simulations also reveal that rifabutin can alter membrane properties such as fluidity and lipid organization. acs.org

For this compound, biophysical studies combined with computational approaches have shed light on its interaction with membrane models. researchgate.net These studies have examined its partitioning into the membrane, its location within the bilayer, and its effect on the membrane's physical properties, all of which are critical for understanding its bioavailability and potential toxicity. researchgate.netnih.gov The higher partition of this compound into negatively charged membrane models suggests a greater affinity for bacterial membranes. researchgate.netnih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are powerful tools for investigating the electronic properties of molecules, which are fundamental to their reactivity and interactions. uwo.caamazon.com

Electronic Structure:

The electronic structure of a molecule, including the distribution of electrons and the nature of chemical bonds, dictates its chemical behavior. osi.lv Methods like Density Functional Theory (DFT) are commonly used to perform these calculations. amazon.comosi.lv For rifamycins, the electronic structure of the naphthoquinone chromophore is a key feature. psu.edu While specific quantum chemical calculations for this compound are not explicitly detailed in the search results, such calculations would be valuable for understanding how the N'-acetyl group modifies the electronic properties of the parent rifabutin molecule. These calculations can provide insights into properties like molecular electrostatic potential, which influences how the molecule interacts with its biological targets. researchgate.net

Reactivity Predictions:

Quantum chemical calculations can predict various aspects of a molecule's reactivity. uwo.ca This includes identifying the most likely sites for chemical reactions and estimating the energies of transition states. For this compound, these calculations could help in understanding its metabolic stability and potential degradation pathways. By analyzing the electronic structure, one can predict which parts of the molecule are more susceptible to enzymatic or chemical modification.

In Silico Models for Predicting Biophysical and Biochemical Properties

In silico models, which are computational methods for predicting molecular properties, play a significant role in modern drug discovery. researchgate.net These models can estimate a wide range of properties, saving time and resources compared to experimental measurements.

Biophysical Properties:

Several biophysical properties of this compound can be predicted using in silico models. These include:

Lipophilicity: Often expressed as the partition coefficient (log P) or distribution coefficient (log D), this property is a key determinant of a drug's ability to cross cell membranes. fda.govresearchgate.net In silico models can calculate log P based on the molecule's structure. researchgate.net Experimental studies on this compound have determined its partition coefficient, confirming its lipophilic character, which is essential for its interaction with membranes. researchgate.netnih.gov

Solubility: The solubility of a drug in aqueous and lipid environments affects its absorption and distribution. In silico models can predict solubility based on the molecular structure and physicochemical properties. researchgate.net

Molecular Weight and other Descriptors: Basic molecular descriptors like molecular weight, number of hydrogen bond donors and acceptors, and polar surface area are readily calculated and are important for assessing drug-likeness. fda.gov

Biochemical Properties:

In silico models can also be used to predict biochemical properties, such as:

ADME (Absorption, Distribution, Metabolism, and Excretion) Properties: These models can forecast how a drug will behave in the body, including its absorption from the gut, distribution to various tissues, metabolic transformation, and elimination. researchgate.net

Toxicity: Computational models can predict potential toxicity by identifying structural alerts or by modeling the interaction of the compound with known toxicity-related targets. researchgate.net

The table below summarizes some of the key properties of rifabutin, the parent compound of this compound, which can serve as a reference.

PropertyValue
Molecular Formula C46H62N4O11
Molecular Weight 847.02
Solubility in Water 0.19 mg/mL
Log P (n-octanol/water) 3.2
Plasma Protein Binding ~85%
Terminal Half-life ~45 hours

Data sourced from product monographs and scientific literature. fda.govhres.ca

Future Research Directions and Unexplored Avenues for N Acetyl Rifabutin

Development of Advanced Synthetic Methodologies

The initial synthesis of N'-Acetyl-rifabutin has been achieved by reacting rifabutin (B1679326) with acetyl chloride in the presence of triethylamine (B128534) and tetrahydrofuran (B95107), yielding a chromatographically homogeneous solid. google.com While effective at a laboratory scale, future research should focus on developing more advanced, efficient, and scalable synthetic methodologies.

Future avenues for exploration include:

Catalytic Approaches: Investigating enzyme-catalyzed acetylation or the use of novel, highly efficient chemical catalysts could offer milder reaction conditions, improved yields, and higher purity profiles, minimizing the need for extensive chromatographic purification.

Green Chemistry Principles: The development of synthetic routes employing greener solvents to replace chlorinated solvents or ethers like tetrahydrofuran would align with modern standards for sustainable chemical manufacturing. google.com Exploring flow chemistry systems could also enhance reaction control, safety, and scalability.

Process Optimization: Drawing inspiration from established industrial processes for other rifamycin (B1679328) derivatives, such as Rifaximin, which involve optimized steps for halogenation, reaction with amine precursors, and purification, could provide a roadmap for robust this compound production. google.comgoogle.com A systematic study of reaction parameters (temperature, stoichiometry, catalyst loading) could lead to a more refined and economically viable process.

Refinement of Analytical Techniques for Complex Research Applications

The characterization of this compound and its interactions within biological systems necessitates the development and refinement of sophisticated analytical techniques. While methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are standard for quantifying rifamycins (B7979662) and their metabolites in biological fluids, future research will require techniques tailored to more complex applications. nih.govnih.govsigmaaldrich.comnih.gov

Key areas for development include:

High-Sensitivity Quantification: Research into the biophysical properties and cellular interactions of this compound will require ultra-sensitive methods (e.g., UHPLC-MS/MS) to detect and quantify the compound at low concentrations within complex matrices like lipid bilayers or cellular lysates. nih.govnih.gov

Advanced Spectroscopic and Scattering Methods: Initial studies have successfully employed techniques like Small and Wide-Angle X-ray Scattering (SAXS/WAXS) to probe the effects of this compound on the structure of lipid membranes. nih.govnih.gov Future work should expand this toolkit to include other high-resolution techniques, such as solid-state NMR or neutron scattering, to provide a more detailed picture of its orientation and dynamic behavior within membranes.

Simultaneous Analysis: Developing analytical methods capable of simultaneously quantifying this compound, its parent compound rifabutin, and potential metabolites in a single run would be highly valuable for comparative pharmacokinetic and metabolism studies. nih.govnih.gov This would enable a clearer understanding of the compound's stability and metabolic fate in various biological models.

Deeper Mechanistic Elucidation in Relevant Non-Human Biological Systems

The primary mechanism of action for rifamycins is the inhibition of bacterial DNA-dependent RNA polymerase. drugbank.comhres.ca However, compelling evidence suggests that this compound possesses distinct membrane-interacting properties that may contribute to its biological activity profile. nih.govnih.gov Systematic studies have demonstrated that this compound interacts strongly with model membranes, showing a higher affinity for negatively charged membranes that mimic bacterial cells compared to neutral membranes mimicking human cells. nih.govnih.gov

Future research should aim to:

Transition from Mimetic to Biological Systems: Move beyond liposome (B1194612) models to investigate the interaction of this compound with the cell envelopes of intact, non-pathogenic mycobacterial species or other relevant bacterial systems. This would validate the findings from model membranes and provide a more accurate picture of the compound's behavior in a true biological context.

Investigate RNA Polymerase Inhibition: Directly assess the inhibitory activity of this compound against bacterial DNA-dependent RNA polymerase. This is crucial to determine whether the N'-acetylation affects the canonical rifamycin mechanism of action. Comparing its potency to that of rifabutin would clarify if the primary mode of action is retained, enhanced, or diminished.

Explore Combined Mechanistic Effects: Investigate whether the observed membrane interactions facilitate or complement the inhibition of RNA polymerase. For example, altered membrane fluidity or organization caused by this compound could enhance its uptake or access to its intracellular target.

Table 1: Comparative Biophysical Effects of Rifabutin and its N'-Acetyl Analog on Membrane Models
ParameterMembrane ModelEffect of RifabutinEffect of this compoundReference
Membrane PartitioningNegatively charged (DMPG) vs. Neutral (DMPC)Interacts with both models.Shows significantly higher partition into the negatively charged bacterial membrane model. nih.gov
Effect on Membrane StructurePhospholipid/Cholesterol MonolayersCauses changes in lipid organization.Induces distinct changes in membrane organization, differing from the parent compound. nih.gov
Location in MembraneDMPC/DMPG LiposomesDistributes within the lipid bilayer.Shows a strong interaction and defined location within the membrane structure. nih.gov
Effect on Lipid PhaseDMPC Multilamellar VesiclesAffects the lipid phase transition.Induces structural changes in the lipid aqueous dispersion. nih.gov

Exploration of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study biological systems by selectively binding to and modulating the function of a specific protein or process. thesgc.org The distinct biophysical properties of this compound, particularly its preferential interaction with bacterial membrane models, make it an intriguing candidate for development into a chemical probe. nih.gov

Future research in this area could involve:

Development of Tagged Analogs: Synthesizing derivatives of this compound that incorporate fluorescent or affinity tags. A fluorescently-labeled version could be used in advanced microscopy studies (e.g., confocal or super-resolution microscopy) to visualize its accumulation, localization, and dynamics within the complex architecture of a bacterial cell envelope.

Probing Drug-Membrane Interactions: Using such probes to study the mechanisms of antibiotic permeation across the mycobacterial cell wall. This could provide invaluable insights into how to design drugs that can more effectively reach their intracellular targets.

Target Identification: An affinity-tagged this compound probe could be used in chemoproteomic experiments to pull down and identify specific lipid or protein interaction partners within the bacterial membrane, potentially uncovering novel targets or transport mechanisms.

Guided Discovery of Novel Rifamycin Derivatives Inspired by this compound Structure-Activity Insights

The study of this compound, alongside analogs like N'-butanoyl-rifabutin, has provided initial but valuable structure-activity relationship (SAR) insights. nih.gov These studies show that modifications at the N'-position of the piperidine (B6355638) ring significantly influence how the molecule interacts with lipid membranes. This knowledge can serve as a powerful guide for the rational design of new rifamycin derivatives.

Future discovery efforts should focus on:

Systematic N'-Position Modification: Creating a library of novel rifabutin analogs with diverse chemical groups at the N'-position. This would allow for a systematic exploration of how properties like acyl chain length, branching, and the introduction of different functional groups impact membrane affinity, selectivity, and ultimately, antibacterial activity.

Integrating SAR with Resistance Data: The insights gained from this compound can be combined with broader SAR knowledge aimed at overcoming rifampicin (B610482) resistance. nih.govucl.ac.uk For example, combining the membrane-targeting modifications of this compound with alterations at the C3 or C25 positions of the rifamycin core could lead to hybrid molecules with dual mechanisms of action or an improved ability to inhibit mutant forms of RNA polymerase. ucl.ac.ukoup.com

Computational Modeling: Using the experimental data from this compound to build and refine computational models that can predict the membrane-interaction properties and potential activity of new, hypothetical rifamycin derivatives. nih.govnih.gov This in silico screening approach could prioritize the synthesis of the most promising candidates, accelerating the discovery process.

Q & A

Basic Research Questions

Q. What are the key structural modifications of N'-Acetyl-rifabutin compared to rifabutin, and how do they influence its antimycobacterial activity?

  • Methodological Answer : this compound is a structural analog of rifabutin, modified by acetylation at the N' position. This alteration enhances lipid solubility, potentially improving membrane permeability and efficacy against intracellular pathogens like Mycobacterium tuberculosis. Comparative studies using Langmuir monolayers and small-angle X-ray scattering (SAXS) have demonstrated that the acetyl group increases drug-lipid interactions, altering membrane fluidity and stability . Researchers should employ nuclear magnetic resonance (NMR) and mass spectrometry to validate structural modifications and correlate them with antimicrobial activity assays against MDR-MTb strains.

Q. Which biophysical techniques are most effective for characterizing the interaction of this compound with lipid membranes?

  • Methodological Answer : A combination of techniques is recommended:

  • Langmuir Isotherms : To measure changes in membrane surface pressure and drug insertion efficiency.

  • Brewster Angle Microscopy (BAM) : To visualize lateral membrane heterogeneity induced by drug incorporation.

  • Polarization-Modulated Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) : To analyze drug-induced conformational changes in lipid acyl chains.

  • SAXS : To assess alterations in membrane bilayer thickness and phase behavior.
    These methods, used in tandem, provide a comprehensive understanding of drug-membrane interactions critical for optimizing pharmacokinetic properties .

    Technique Parameters Measured Relevance to this compound
    Langmuir IsothermsSurface pressure-area curvesQuantifies drug insertion efficiency
    SAXSBilayer thickness, phase transitionsReveals structural changes in lipid bilayers
    PM-IRRASLipid chain order and orientationLinks membrane fluidity to drug activity

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s membrane permeability across different experimental models?

  • Methodological Answer : Discrepancies often arise from variations in lipid composition (e.g., cholesterol content) or experimental conditions (e.g., pH, temperature). To address this:

  • Standardize Lipid Models : Use vesicles/monolayers with defined ratios (e.g., 4:1 phosphatidylcholine:cholesterol) to mimic biological membranes .
  • Control Experimental Variables : Document buffer ionic strength, temperature, and drug concentration rigorously.
  • Cross-Validate with Multiple Techniques : Combine fluorescence anisotropy (for membrane fluidity) with SAXS (for structural data) to reconcile conflicting observations .
    • Statistical Approach : Apply multivariate regression to identify dominant factors influencing permeability. For example, a 2023 study resolved discrepancies by isolating cholesterol’s role in enhancing drug retention using partial least squares (PLS) analysis .

Q. What methodological considerations are critical when designing comparative studies between this compound and other rifamycin analogs?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Framework : Systematically vary functional groups (e.g., N'-acetyl vs. N'-butanoyl) and correlate with biophysical and antimicrobial endpoints .
  • Controlled Assay Conditions : Use identical lipid models and bacterial strains (e.g., H37Rv MDR-MTb) to minimize variability.
  • Synchrotron-Based Techniques : Employ SAXS or X-ray diffraction to compare membrane interactions at atomic resolution, as demonstrated in a 2019 study differentiating acetyl and butanoyl analogs .
  • Data Normalization : Express results as fold-changes relative to rifabutin to highlight efficacy improvements or toxicity reductions.

Q. How should researchers address the challenge of low aqueous solubility in pharmacokinetic studies of this compound?

  • Methodological Answer :

  • Formulation Strategies : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance solubility without altering bioactivity.
  • In Silico Modeling : Apply quantitative structure-property relationship (QSPR) models to predict solubility based on partition coefficients (logP) and molecular descriptors.
  • In Vivo Validation : Conduct bioavailability studies in murine models, comparing plasma concentration-time profiles of free vs. formulated drug. A 2013 study reported a 2.3-fold increase in bioavailability using cyclodextrin complexes .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in this compound cytotoxicity assays?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values.
  • ANOVA with Post Hoc Tests : Compare efficacy across multiple analogs or concentrations.
  • Bootstrap Resampling : Estimate confidence intervals for small sample sizes, as used in a 2020 study resolving variability in macrophage uptake assays .

Q. How can researchers ensure reproducibility in studies involving this compound’s membrane interactions?

  • Methodological Answer :

  • Detailed Protocols : Publish exact lipid compositions, instrument settings (e.g., compression speed in Langmuir troughs), and raw data in supplementary materials .
  • Inter-Laboratory Validation : Collaborate with independent labs to replicate key findings, as emphasized in NIH preclinical guidelines .
  • Open Data Repositories : Share SAXS diffraction patterns or NMR spectra in public databases (e.g., Zenodo) for community verification .

Research Design and Hypothesis Development

Q. What strategies are effective for formulating hypotheses about this compound’s mechanism of action in MDR-MTb?

  • Methodological Answer :

  • Literature Mining : Identify gaps in rifamycin mechanisms (e.g., RNA polymerase inhibition vs. membrane disruption) .
  • Preliminary Screening : Use molecular docking to predict binding affinities for bacterial targets, followed by experimental validation via microscale thermophoresis (MST).
  • Hypothesis Example : "this compound enhances bactericidal activity by synergistically targeting membrane integrity and intracellular enzyme systems."

Q. How should researchers approach conflicting findings regarding this compound’s toxicity in eukaryotic cells?

  • Methodological Answer :

  • Dose-Escalation Studies : Define therapeutic indices using in vitro cytotoxicity (e.g., HepG2 cells) and in vivo organ toxicity metrics.
  • Mechanistic Toxicology : Apply transcriptomics/proteomics to identify off-target pathways, as done in a 2021 study linking mitochondrial dysfunction to high-dose toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.